1,2,4-Benzenetricarboxylic acid, monobutyl ester
Overview
Description
1,2,4-Benzenetricarboxylic acid, monobutyl ester is an organic compound with the molecular formula C_13H_14O_6 It is a derivative of benzenetricarboxylic acid, where one of the carboxyl groups is esterified with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Benzenetricarboxylic acid, monobutyl ester can be synthesized through the esterification of 1,2,4-benzenetricarboxylic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Benzenetricarboxylic acid, monobutyl ester undergoes various chemical reactions, including:
Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, where it can be converted to other esters or react with alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1,2,4-benzenetricarboxylic acid and butanol.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Esterification: Butanol, sulfuric acid or p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, heat.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorinating agents (chlorine or sulfuryl chloride), sulfonating agents (sulfuric acid or oleum).
Major Products Formed
Hydrolysis: 1,2,4-Benzenetricarboxylic acid and butanol.
Substitution: Depending on the substituent introduced, products such as nitro, chloro, or sulfo derivatives of this compound.
Scientific Research Applications
1,2,4-Benzenetricarboxylic acid, monobutyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and as a model compound for understanding ester metabolism.
Industry: Utilized in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Mechanism of Action
The mechanism of action of 1,2,4-benzenetricarboxylic acid, monobutyl ester involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester bond can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds, releasing the parent acid and alcohol.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring, leading to the formation of substituted derivatives.
Comparison with Similar Compounds
1,2,4-Benzenetricarboxylic acid, monobutyl ester can be compared with other similar compounds such as:
1,2,4-Benzenetricarboxylic acid, dimethyl ester: Similar esterification properties but with methyl groups instead of butyl.
1,2,4-Benzenetricarboxylic acid, trimethyl ester: All three carboxyl groups are esterified with methyl groups.
1,2,4-Benzenetricarboxylic acid: The parent acid without esterification, used as a precursor in various chemical syntheses.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in different fields.
Properties
IUPAC Name |
4-butoxycarbonylbenzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-2-3-6-19-13(18)9-5-4-8(11(14)15)7-10(9)12(16)17/h4-5,7H,2-3,6H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDUOFOLOZOBSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021084 | |
Record name | 4-(Butoxycarbonyl)isophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28904-29-2, 51281-35-7, 91910-95-1 | |
Record name | 1,2,4-Benzenetricarboxylic acid, monobutyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028904292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051281357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Benzenetricarboxylic acid, monobutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(Butoxycarbonyl)isophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-Benzenetricarboxylic acid, butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.896 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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